N-(4-Chloro-5-fluoro-3-iodopyridin-2-yl)pivalamide
Overview
Description
N-(4-Chloro-5-fluoro-3-iodopyridin-2-yl)pivalamide is a chemical compound with the molecular formula C10H11ClFIN2O and a molecular weight of 356.56 g/mol . This compound is part of a class of fluorinated building blocks and halogenated heterocycles, which are often used in various chemical synthesis applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-5-fluoro-3-iodopyridin-2-yl)pivalamide typically involves the reaction of 4-chloro-5-fluoro-3-iodopyridine with pivaloyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using larger reactors and more efficient purification techniques to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-5-fluoro-3-iodopyridin-2-yl)pivalamide can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
N-(4-Chloro-5-fluoro-3-iodopyridin-2-yl)pivalamide has several scientific research applications, including:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide
- N-(5-Fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide
- 6-Chloro-2-fluoro-3-iodopyridine
- 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate
- 2-Fluoro-5-iodopyridine
Uniqueness
The pivalamide group also adds steric bulk, which can affect the compound’s interactions with other molecules .
Properties
IUPAC Name |
N-(4-chloro-5-fluoro-3-iodopyridin-2-yl)-2,2-dimethylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFIN2O/c1-10(2,3)9(16)15-8-7(13)6(11)5(12)4-14-8/h4H,1-3H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCZMXOFVDBYHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC=C(C(=C1I)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFIN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401170212 | |
Record name | N-(4-Chloro-5-fluoro-3-iodo-2-pyridinyl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401170212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1299607-56-9 | |
Record name | N-(4-Chloro-5-fluoro-3-iodo-2-pyridinyl)-2,2-dimethylpropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1299607-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Chloro-5-fluoro-3-iodo-2-pyridinyl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401170212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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